molecular formula C18H17N7O2 B3493487 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline

2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline

Cat. No.: B3493487
M. Wt: 363.4 g/mol
InChI Key: PKIYOVGRMXGCGW-UHFFFAOYSA-N
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Description

2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline: is a heterocyclic compound that features a quinoxaline core substituted with two 3,5-dimethyl-1H-pyrazol-1-yl groups at the 2 and 3 positions, and a nitro group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline typically involves the following steps:

  • Formation of the Quinoxaline Core: : The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone. For example, 3,5-dimethyl-1H-pyrazole-1-carbaldehyde can be reacted with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and improved safety during the nitration process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The pyrazole rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-aminoquinoxaline.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. The presence of the nitro group and the pyrazole rings contributes to its biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The biological activity of 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline is primarily due to its ability to interact with cellular targets such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The pyrazole rings can also interact with metal ions in biological systems, affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-bis(1H-pyrazol-1-yl)quinoxaline: Lacks the nitro group, resulting in different electronic properties and biological activity.

    2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline: Similar structure but without the nitro group, leading to reduced biological activity.

    6-nitroquinoxaline: Lacks the pyrazole substituents, resulting in different chemical reactivity and applications.

Uniqueness

2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline is unique due to the combination of the nitro group and the pyrazole rings, which confer distinct electronic properties and biological activities. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

2,3-bis(3,5-dimethylpyrazol-1-yl)-6-nitroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c1-10-7-12(3)23(21-10)17-18(24-13(4)8-11(2)22-24)20-16-9-14(25(26)27)5-6-15(16)19-17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIYOVGRMXGCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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